molecular formula C14H16KNO4 B130873 Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate CAS No. 1262750-76-4

Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate

Cat. No. B130873
M. Wt: 301.38 g/mol
InChI Key: QMWWAEFYIXXXQW-VMEHJNRZSA-M
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Description

Potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate is a chemical compound with the CAS Number: 961-69-3 and Molecular Weight: 301.38 . Its IUPAC name is potassium (2R)- { [ (1E)-3-ethoxy-1-methyl-3-oxo-1-propenyl]amino} (phenyl)ethanoate . The compound appears as a white or pare-yellow crystalline powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;/t13-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and stereochemistry.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 301.38 . Other physical and chemical properties such as melting point, density, and boiling point are not provided in the search results .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate has been utilized in the synthesis of complex organometallic compounds. For instance, reactions involving this compound with organotin(IV) led to the formation of complexes characterized by various spectroscopic techniques. These compounds display interesting structural properties such as centrosymmetric dimers and trigonal bipyramidal configurations (Baul et al., 2007).

  • Antagonist Activity in Pharmacology : This compound has been identified as a potent antagonist of gastrin and cholecystokinin-B receptors, highlighting its significance in pharmacological research. It has shown efficacy in inhibiting gastric acid secretion and preventing gastric damage in animal models (Pendley et al., 1995).

  • Cytotoxic Activity and Crystal Structures : The compound has been used in the synthesis of organotin(IV) complexes. These complexes have been evaluated for their cytotoxic activity against various human tumor cell lines, offering insights into potential therapeutic applications (Baul et al., 2006).

Novel Syntheses and Chemical Properties

  • Novel Syntheses : Research has been conducted on synthesizing novel compounds using potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate as a starting material. These syntheses contribute to the development of new molecules with potential biological activities (Branch et al., 1989).

  • Chiroptical Properties and Absolute Configuration : The compound has been used to study the chiroptical properties and absolute configuration of related molecules. Such studies are crucial for understanding the stereochemical aspects of pharmaceutical agents (Whitman et al., 1985).

  • Functionalized Schiff Base Organotin(IV) Complexes : Its derivatives have been used to create amino acetate functionalized Schiff base organotin(IV) complexes. These complexes have been characterized and tested for their potential as anticancer drugs (Basu Baul et al., 2009).

properties

IUPAC Name

potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4.K/c1-3-19-12(16)9-10(2)15-13(14(17)18)11-7-5-4-6-8-11;/h4-9,13,15H,3H2,1-2H3,(H,17,18);/q;+1/p-1/b10-9+;/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWWAEFYIXXXQW-VMEHJNRZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC(C1=CC=CC=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/N[C@H](C1=CC=CC=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16KNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate

CAS RN

961-69-3
Record name Benzeneacetic acid, .alpha.-[(3-ethoxy-1-methyl-3-oxo-1-propen-1-yl)amino]-, potassium salt (1:1), (.alpha.R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YX Hao - Applied Mechanics and Materials, 2014 - Trans Tech Publ
Taking 7-APCA as raw materials, in a suitable solvent system, to get 7-APCA alkali solution with the alkali reaction. The paper takes p-hydroxyphenyl glycine dane salt as raw material, …
Number of citations: 3 www.scientific.net

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